Unveiling the Journey of a Labeled Sugar: A Technical Guide to Arabinose-1-13C
Unveiling the Journey of a Labeled Sugar: A Technical Guide to Arabinose-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of Arabinose-1-13C, a stable isotope-labeled sugar crucial for metabolic research. By tracing the journey of the 13C-labeled carbon, scientists can elucidate complex metabolic pathways, a vital aspect of drug development and disease research. This document details the physicochemical properties of Arabinose-1-13C, outlines experimental protocols for its use in metabolic flux analysis, and visualizes the metabolic fate of arabinose in a key model organism.
Core Chemical and Physical Properties
Arabinose-1-13C is a versatile tool in metabolic studies due to its specific isotopic labeling. The incorporation of a heavy carbon isotope at the C1 position allows for precise tracking and quantification of its metabolic products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Property | Value | Reference |
| Molecular Formula | ¹³CC₄H₁₀O₅ | [1][2] |
| Molecular Weight | 151.12 g/mol | [1][2][3][4][5] |
| CAS Number | 70849-23-9 | [1][2][3] |
| Isotopic Purity | 99 atom % ¹³C | [1][2] |
| Physical Form | Solid | [1][2] |
| Melting Point | 163-165 °C (lit.) | [1][2][6] |
| Optical Activity | [α]20/D −103°, c = 4 in H₂O | [1][2] |
| Mass Shift | M+1 | [1][2] |
Elucidating Metabolic Pathways: Experimental Protocols
The primary application of Arabinose-1-13C is in metabolic flux analysis, a powerful technique to quantify the rates of metabolic reactions. Below are detailed methodologies adapted from studies investigating L-arabinose metabolism in yeast, a model organism for understanding fundamental cellular processes.[7][8]
Cell Culturing and Isotope Labeling
This initial phase involves preparing the biological system for the introduction of the labeled substrate.
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Yeast Strain and Growth Medium: Pichia guilliermondii PYCC 3012 is cultivated in a defined medium.
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Culture Conditions: Cells are grown in aerobic batch cultures with L-arabinose (20 g/liter ) as the carbon source.[1]
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Harvesting: Cells are harvested during the exponential growth phase.[1]
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Cell Suspension: The harvested cells are suspended in a 50 mM phosphate (B84403) buffer (pH 6.0) to a concentration of approximately 40 g (dry weight) per liter.[1]
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Introduction of Labeled Substrate: L-[2-¹³C]arabinose is added to the cell suspension to a final concentration of 20 mM.[1] While this example uses L-[2-¹³C]arabinose, the protocol is directly applicable to Arabinose-1-13C for tracing the C1 carbon.
In Vivo NMR Spectroscopy for Real-Time Monitoring
In vivo NMR allows for the non-invasive, real-time observation of metabolic processes within living cells.
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NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is used.[1]
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Data Acquisition: ¹³C NMR spectra are acquired sequentially before and after the addition of the labeled arabinose.[1] Each spectrum can represent a short time interval (e.g., 2 minutes) to create a time-course of metabolic changes.[1]
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Internal Standard: A concentration standard, such as [¹³C]methanol in a sealed capillary, is used for quantification.[1]
Metabolite Extraction for Detailed Analysis
To obtain more detailed information on the distribution of the ¹³C label, metabolites are extracted from the cells at various time points.
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Quenching Metabolism: The metabolic process is stopped at specific time points by adding cold perchloric acid to a final concentration of 0.6 M.[1]
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Neutralization and Centrifugation: The extracts are kept on ice, neutralized with KOH, and then centrifuged to remove cell debris.[1]
-
Sample Preparation for Analysis: The supernatant containing the metabolites is collected for further analysis by NMR and MS.
Analytical Techniques for Isotope Tracing
Both NMR and MS are powerful tools for identifying and quantifying the ¹³C-labeled metabolites.
-
¹³C NMR Spectroscopy of Extracts: High-resolution ¹³C NMR spectra of the cell extracts are acquired to identify and quantify the labeled metabolites. This allows for the determination of the specific carbon atoms that have incorporated the ¹³C label.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: To make the sugar alcohols volatile for GC analysis, they are converted to their trifluoroacetic esters.[1]
-
GC Separation: The derivatized metabolites are separated on a gas chromatograph.[1]
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MS Detection: A mass spectrometer is used to detect the mass-to-charge ratio of the fragments, allowing for the identification of ¹³C-labeled compounds.[1]
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Visualizing the Metabolic Fate of Arabinose
The following diagram illustrates the metabolic pathway of L-arabinose in yeast as elucidated by ¹³C tracer experiments. When Arabinose-1-13C is used, the ¹³C label would initially be at the C1 position of L-Arabinose and its subsequent metabolites.
This technical guide provides a foundational understanding of the chemical properties and experimental applications of Arabinose-1-13C. For researchers and drug development professionals, the ability to trace metabolic pathways with such precision is invaluable for identifying novel drug targets, understanding disease mechanisms, and optimizing bioprocesses. The detailed protocols and visualizations serve as a practical starting point for designing and implementing robust metabolic flux analysis studies.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Preparation for 1D NMR - Powers Wiki [bionmr.unl.edu]
